

# The Mechanism of Action of AZ960: A Technical Guide

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## Compound of Interest

Compound Name: AZ960

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## Abstract

**AZ960** is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).<sup>[1][2][3]</sup> This small molecule has demonstrated significant activity in preclinical studies, primarily through its targeted inhibition of the JAK2/STAT signaling pathway, which is a critical mediator of cell survival, proliferation, and differentiation.<sup>[4][5]</sup> Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and other cancers.<sup>[2][6]</sup> This document provides a comprehensive overview of the mechanism of action of **AZ960**, detailing its biochemical and cellular activities, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

## Core Mechanism of Action: ATP-Competitive Inhibition of JAK2

**AZ960** functions as a novel ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.<sup>[1][2]</sup> This direct inhibition of JAK2's catalytic activity is the primary mechanism through which **AZ960** exerts its cellular effects. The molecule exhibits high affinity for JAK2, as demonstrated by its low nanomolar inhibitory constants.<sup>[1][7]</sup>

## Biochemical Profile and Selectivity

**AZ960** has been extensively profiled in biochemical assays to determine its potency and selectivity against a panel of kinases.

**Table 1: In Vitro Inhibitory Activity of AZ960**

Target	Parameter	Value	Notes
JAK2	K <sub>i</sub>	0.45 nM	ATP-competitive inhibition[1][7]
JAK2	IC <sub>50</sub>	<3 nM	[1][7][8]
JAK3	IC <sub>50</sub>	9 nM	Demonstrates 3-fold selectivity for JAK2 over JAK3[1][7]
TrkA	IC <sub>50</sub>	~100 nM	[4][7]
Aurora-A	IC <sub>50</sub>	~100 nM	[4][7]
FAK	IC <sub>50</sub>	~100 nM	[7]

A kinase panel screening of 83 kinases revealed that at a concentration of 0.1 μM, **AZ960** inhibited 11 kinases by more than 50%.[9]

## Cellular Activity and Downstream Signaling

In cellular contexts, **AZ960** effectively suppresses the JAK2/STAT signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cell lines dependent on JAK2 activity.[1][6]

**Table 2: Cellular Activity of AZ960**

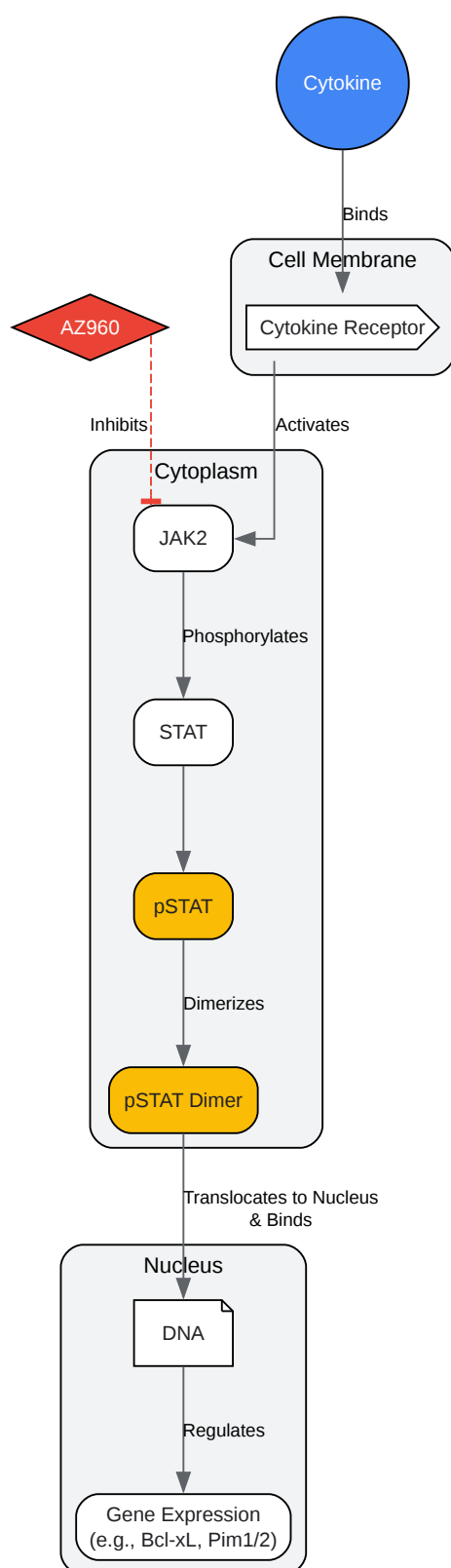
Cell Line	Assay	Parameter	Value	Downstream Effect
TEL-JAK2 Ba/F3	STAT5 Phosphorylation	IC <sub>50</sub>	15 nM	Inhibition of STAT5 signaling[1][9]
TEL-JAK2 Ba/F3	Cell Proliferation	GI <sub>50</sub>	25 nM	Growth inhibition[1][6]
TEL-JAK1 Ba/F3	Cell Proliferation	GI <sub>50</sub>	230 nM	[1][9]
TEL-JAK3 Ba/F3	Cell Proliferation	GI <sub>50</sub>	279 nM	[1][9]
TEL-Tyk2 Ba/F3	Cell Proliferation	GI <sub>50</sub>	214 nM	[1][9]
SET-2 (JAK2 V617F)	Cell Proliferation	GI <sub>50</sub>	33 nM	Inhibition of STAT3/5 phosphorylation and induction of apoptosis[1][6]
MT-1 (HTLV-1 infected)	Cell Growth	IC <sub>50</sub>	-	Growth arrest and apoptosis[4][5]
MT-2 (HTLV-1 infected)	Cell Growth	IC <sub>50</sub>	-	Growth arrest and apoptosis[4][5]
Freshly Isolated AML Cells	Clonogenic Growth	-	-	Significant inhibition[1]
Freshly Isolated ATL Cells	Cell Growth	IC <sub>50</sub>	0.3 µM & 0.7 µM (2 cases)	Growth inhibition[4][10]
MOLT-4	Cell Growth	IC <sub>50</sub>	1.2 µmol/L	Growth inhibition, possibly via Aurora A inhibition[4][10]

## Signaling Pathways Modulated by AZ960

The primary signaling pathway disrupted by **AZ960** is the canonical JAK2/STAT pathway. Furthermore, **AZ960** has been shown to impact the Pim/BAD/BCL-xL survival signaling axis.

### JAK2/STAT Signaling Pathway

Cytokine or growth factor binding to their receptors leads to receptor dimerization and the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.<sup>[4]</sup> JAK2 phosphorylates the recruited STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation.<sup>[4]</sup>

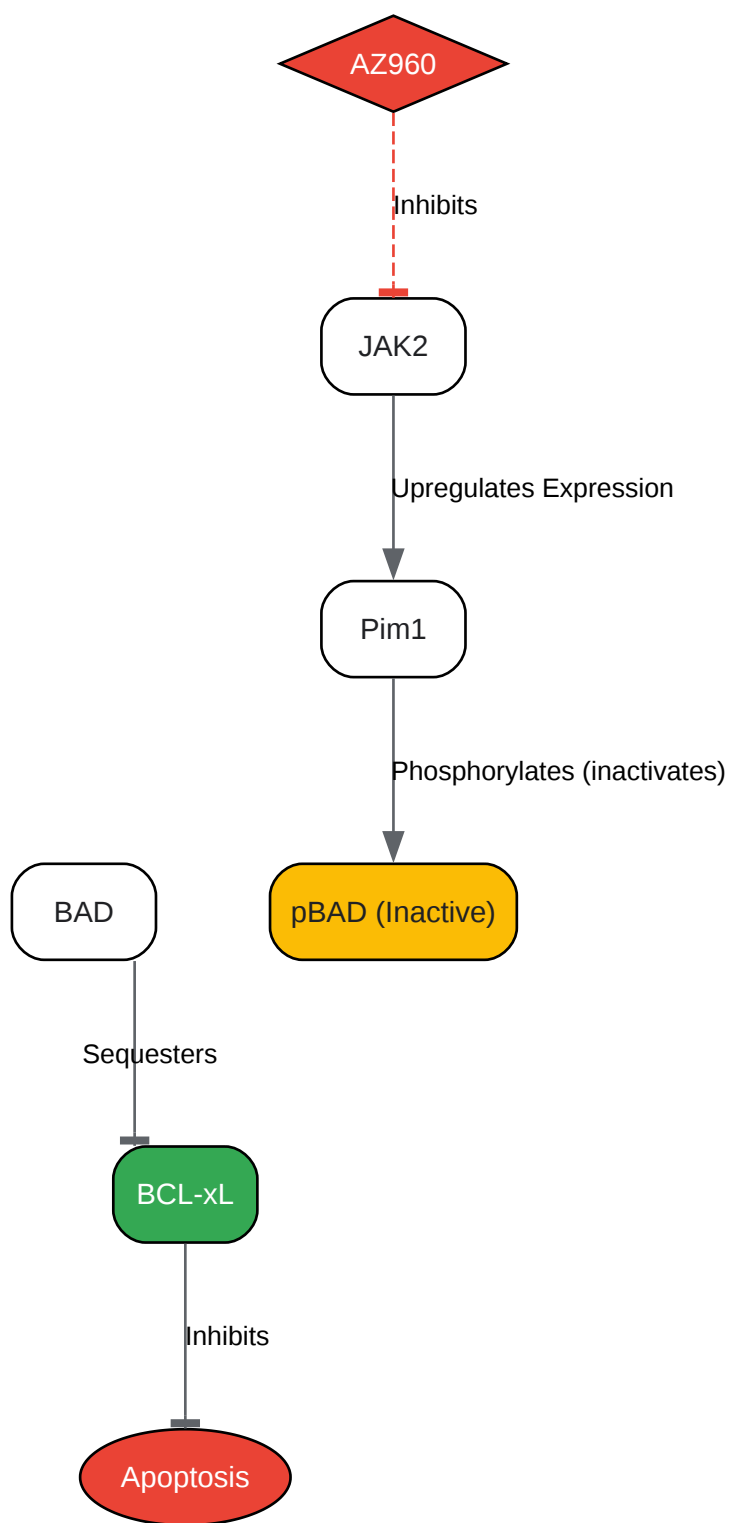


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**Figure 1: AZ960** inhibits the JAK2/STAT signaling pathway.

## Pim/BAD/BCL-xL Survival Signaling Pathway

In JAK2-dependent cells, the inhibition of JAK2 by **AZ960** leads to a reduction in the expression of Pim1 and Pim2 kinases.[6] Pim kinases are known to phosphorylate and inactivate the pro-apoptotic protein BAD. The inhibition of Pim1 results in decreased phosphorylation of BAD at Ser112.[6][11] Unphosphorylated BAD can then sequester the anti-apoptotic protein BCL-xL, leading to the induction of mitochondrial-mediated apoptosis.[6] Additionally, JAK2 inhibition directly downregulates the transcription of BCL-xL.[6]



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## References

- 1. selleckchem.com [selleckchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZ960, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the JAK2 inhibitor, AZ960, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labshake.com [labshake.com]
- 9. Probe AZ-960 | Chemical Probes Portal [chemicalprobes.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
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